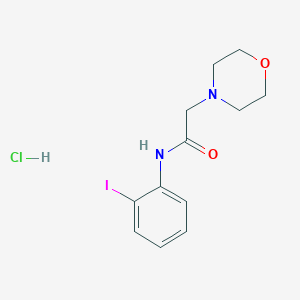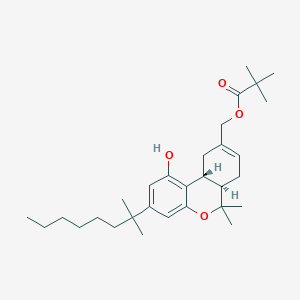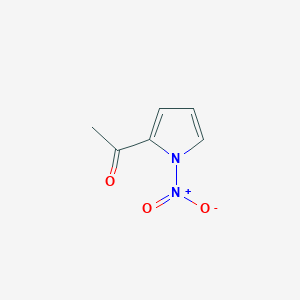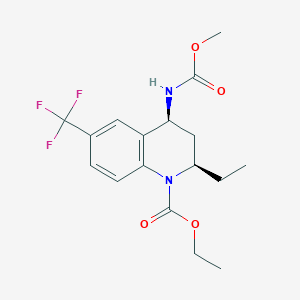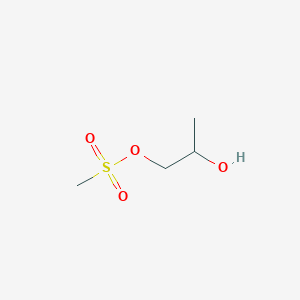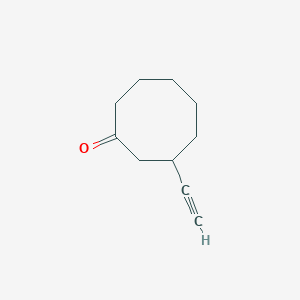
3-Ethynylcyclooctan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynylcyclooctan-1-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a cyclic ketone that contains an ethynyl group, which makes it a unique molecule with interesting properties.
Aplicaciones Científicas De Investigación
3-Ethynylcyclooctan-1-one has been studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of various organic compounds due to its unique structure and reactivity. It has also been studied for its potential use as a ligand in organometallic chemistry.
Mecanismo De Acción
The mechanism of action of 3-Ethynylcyclooctan-1-one is not well understood. However, it is believed to act as a Michael acceptor due to the presence of the ethynyl group. This makes it a useful molecule for various chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-Ethynylcyclooctan-1-one. However, it has been reported to have antimicrobial activity against various bacteria and fungi. It has also been studied for its potential use as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Ethynylcyclooctan-1-one in lab experiments is its unique structure and reactivity. It can be used as a building block for the synthesis of various organic compounds, making it a useful molecule in organic synthesis. However, one of the limitations of using this compound is its limited solubility in common organic solvents, which can make it challenging to work with.
Direcciones Futuras
There are several future directions for research on 3-Ethynylcyclooctan-1-one. One area of research could be to study its potential use as a ligand in organometallic chemistry. Another area of research could be to explore its potential use as an antimicrobial agent. Additionally, more studies could be conducted to understand its mechanism of action and its potential use as an anticancer agent.
Conclusion:
In conclusion, 3-Ethynylcyclooctan-1-one is a unique chemical compound that has potential applications in various fields. Its synthesis method is reliable, and it has been studied for its potential use in organic synthesis and organometallic chemistry. While limited research has been conducted on its biochemical and physiological effects, it has shown potential as an antimicrobial and anticancer agent. Future research could explore its potential use in these areas and further understand its mechanism of action.
Métodos De Síntesis
The synthesis of 3-Ethynylcyclooctan-1-one involves the reaction of cyclooctanone with propargyl bromide in the presence of potassium tert-butoxide. This reaction leads to the formation of 3-Ethynylcyclooctan-1-one with a yield of around 70%. This method has been reported in various research papers and is considered a reliable method for synthesizing this compound.
Propiedades
Número CAS |
155222-55-2 |
|---|---|
Nombre del producto |
3-Ethynylcyclooctan-1-one |
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
3-ethynylcyclooctan-1-one |
InChI |
InChI=1S/C10H14O/c1-2-9-6-4-3-5-7-10(11)8-9/h1,9H,3-8H2 |
Clave InChI |
UVLSPDSCEFSAGT-UHFFFAOYSA-N |
SMILES |
C#CC1CCCCCC(=O)C1 |
SMILES canónico |
C#CC1CCCCCC(=O)C1 |
Sinónimos |
Cyclooctanone, 3-ethynyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



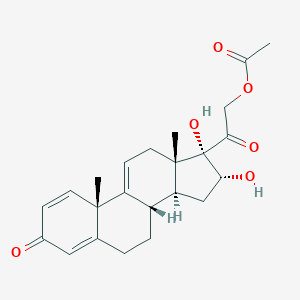
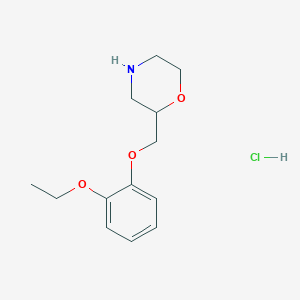
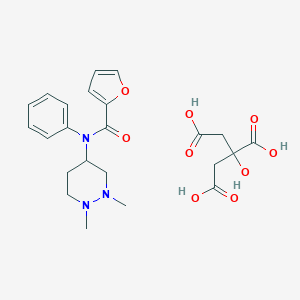
![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)
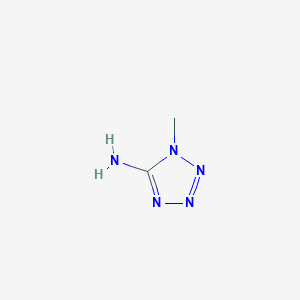
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)
![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)
